molecular formula C17H12BrNO3 B11356215 3-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

3-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11356215
M. Wt: 358.2 g/mol
InChI Key: MUGMMIZZUQWPFG-UHFFFAOYSA-N
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Description

3-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate: is a chemical compound with the following structural formula:

BrC6H3(CH3)NCO\text{BrC}_6\text{H}_3(\text{CH}_3)\text{NCO} BrC6​H3​(CH3​)NCO

It contains a bromophenyl group, a methylphenyl group, and an oxazole ring. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound typically involves Suzuki–Miyaura cross-coupling reactions. In this process, an aryl boron reagent reacts with an aryl halide (such as bromobenzene) in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its aryl group to the palladium center. The reaction proceeds under mild conditions and tolerates various functional groups .

Industrial Production:: While specific industrial production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis. Boron reagents, such as arylboronic acids or boronate esters, are employed in these processes.

Chemical Reactions Analysis

Reactions::

    Cross-Coupling Reactions: As mentioned earlier, the compound is synthesized via Suzuki–Miyaura coupling, which forms carbon–carbon bonds.

    Functional Group Transformations: It can undergo various functional group modifications, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions::

    Aryl Boron Reagents: Boronic acids, boronate esters, or boron trifluorides.

    Palladium Catalysts: Often Pd(PPh₃)₄ or related complexes.

    Solvents: Commonly organic solvents like DMF, DMSO, or toluene.

Major Products:: The major product of the Suzuki–Miyaura coupling is the desired 3-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its structural features.

    Materials Science: For designing functional materials.

    Biological Studies: Investigating its interactions with biological targets.

Mechanism of Action

The exact mechanism of action is context-dependent. its effects likely involve interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare it to related oxazole derivatives or other heterocyclic molecules.

Properties

Molecular Formula

C17H12BrNO3

Molecular Weight

358.2 g/mol

IUPAC Name

(3-bromophenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H12BrNO3/c1-11-5-7-12(8-6-11)16-10-15(19-22-16)17(20)21-14-4-2-3-13(18)9-14/h2-10H,1H3

InChI Key

MUGMMIZZUQWPFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC(=CC=C3)Br

Origin of Product

United States

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